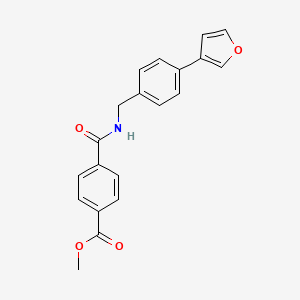

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-24-20(23)17-8-6-16(7-9-17)19(22)21-12-14-2-4-15(5-3-14)18-10-11-25-13-18/h2-11,13H,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXNZFJTDLRVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

When planning the synthesis of Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, several disconnection approaches can be considered. The most strategic bond disconnections include:

- The carbamoyl C-N bond between the 4-(furan-3-yl)benzyl group and the benzoate component

- The C-C bond connecting the furan-3-yl group to the benzyl moiety

- The ester bond in the methyl benzoate unit

These disconnections lead to key precursors including methyl 4-isocyanatobenzoate, methyl 4-carbamoylbenzoate, 4-(furan-3-yl)benzylamine, and 4-furan-3-ylbenzaldehyde.

Key Synthetic Building Blocks

The preparation typically requires the following building blocks:

Specific Synthetic Routes

Synthesis via Isocyanate Intermediates

One of the most efficient routes to prepare this compound involves the reaction of methyl 4-isocyanatobenzoate with 4-(furan-3-yl)benzylamine.

Preparation of Methyl 4-isocyanatobenzoate

Methyl 4-isocyanatobenzoate (CAS: 23138-53-6) serves as a crucial intermediate and can be synthesized from methyl 4-aminobenzoate through reaction with diphosgene:

- To a solution of methyl 4-aminobenzoate (5.0 g, 33.1 mmol) in anhydrous dichloromethane (50 mL) under nitrogen atmosphere at 0°C, triethylamine (10.0 mL, 71.8 mmol) is added

- Diphosgene (4.0 mL, 33.1 mmol) is added dropwise over 30 minutes while maintaining the temperature below 5°C

- The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours

- The mixture is carefully quenched with cold water, and the organic layer is separated

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 4-isocyanatobenzoate as a white solid (5.5 g, 94% yield)

The product is characterized by its melting point (50-52°C) and can be used directly in the next step or purified by recrystallization from hexane if needed.

Synthesis of 4-(Furan-3-yl)benzylamine

The synthesis of 4-(furan-3-yl)benzylamine proceeds through several steps:

Suzuki Coupling Reaction:

- 4-Bromobenzaldehyde (5.0 g, 27.0 mmol), furan-3-boronic acid (3.3 g, 29.7 mmol), and potassium carbonate (7.5 g, 54.0 mmol) are combined in a mixture of 1,4-dioxane (60 mL) and water (20 mL)

- The mixture is degassed with nitrogen for 15 minutes

- Tetrakis(triphenylphosphine)palladium(0) (1.56 g, 1.35 mmol, 5 mol%) is added

- The reaction is heated at 85°C for 12 hours under nitrogen atmosphere

- After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated

- The crude product is purified by column chromatography (hexane:ethyl acetate, 9:1) to afford 4-(furan-3-yl)benzaldehyde (4.2 g, 85% yield)

Reduction to Benzyl Alcohol:

- To a solution of 4-(furan-3-yl)benzaldehyde (4.0 g, 21.7 mmol) in methanol (40 mL) at 0°C, sodium borohydride (0.9 g, 23.8 mmol) is added in small portions

- The reaction mixture is stirred at 0°C for 30 minutes, then at room temperature for 2 hours

- The reaction is quenched with water, and methanol is removed under reduced pressure

- The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated

- The crude 4-(furan-3-yl)benzyl alcohol (3.9 g, 96% yield) is used in the next step without further purification

Conversion to Benzylamine:

Method A: Via Azide Formation

- 4-(Furan-3-yl)benzyl alcohol (3.5 g, 18.8 mmol) is dissolved in dichloromethane (35 mL) and cooled to 0°C

- Thionyl chloride (2.1 mL, 28.2 mmol) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide

- The mixture is stirred at room temperature for 3 hours

- After evaporation of the solvent, the crude benzyl chloride is dissolved in N,N-dimethylformamide (30 mL)

- Sodium azide (1.8 g, 27.7 mmol) is added, and the mixture is stirred at 60°C for 4 hours

- After cooling, the mixture is diluted with water and extracted with ethyl acetate

- The organic layer is washed, dried, and concentrated to give the benzyl azide

- The azide is dissolved in tetrahydrofuran (30 mL), and lithium aluminum hydride (0.86 g, 22.6 mmol) is carefully added at 0°C

- After stirring for 2 hours at room temperature, the reaction is quenched with water, filtered, and the filtrate is concentrated to yield 4-(furan-3-yl)benzylamine (2.8 g, 80% yield)

Method B: Via Reductive Amination

- 4-(Furan-3-yl)benzaldehyde (4.0 g, 21.7 mmol) is dissolved in methanol (40 mL)

- Ammonium acetate (16.7 g, 217 mmol) is added, followed by sodium cyanoborohydride (1.5 g, 23.9 mmol)

- The mixture is stirred at room temperature for 24 hours

- The reaction is quenched with 1M sodium hydroxide solution and extracted with ethyl acetate

- The organic layer is washed, dried, and concentrated

- The crude product is purified by column chromatography (dichloromethane:methanol:ammonium hydroxide, 90:9:1) to afford 4-(furan-3-yl)benzylamine (3.2 g, 80% yield)

Formation of the Carbamoyl Linkage

The final step involves the reaction between methyl 4-isocyanatobenzoate and 4-(furan-3-yl)benzylamine:

- To a solution of 4-(furan-3-yl)benzylamine (1.0 g, 5.78 mmol) in anhydrous tetrahydrofuran (15 mL) at 0°C, methyl 4-isocyanatobenzoate (1.02 g, 5.78 mmol) is added in small portions

- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours

- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (hexane:ethyl acetate, 7:3) to yield this compound as a white solid (1.8 g, 89% yield)

Synthesis via Acid Chloride Route

An alternative approach involves the use of methyl 4-(chlorocarbonyl)benzoate as an intermediate:

Preparation of Methyl 4-(chlorocarbonyl)benzoate

- To a solution of 4-(methoxycarbonyl)benzoic acid (5.0 g, 27.7 mmol) in anhydrous dichloromethane (40 mL), oxalyl chloride (3.6 mL, 41.6 mmol) is added dropwise at 0°C

- A catalytic amount of N,N-dimethylformamide (0.1 mL) is added, and the mixture is stirred at room temperature for 3 hours

- The solvent and excess oxalyl chloride are removed under reduced pressure to afford methyl 4-(chlorocarbonyl)benzoate as a pale yellow solid (5.3 g, 96% yield), which is used immediately in the next step

Coupling with 4-(Furan-3-yl)benzylamine

- To a solution of 4-(furan-3-yl)benzylamine (1.0 g, 5.78 mmol) in pyridine (10 mL) at 0°C, methyl 4-(chlorocarbonyl)benzoate (1.15 g, 5.78 mmol) is added slowly

- The reaction mixture is heated under reflux for 4 hours

- After cooling, the mixture is diluted with diethyl ether (30 mL) and water (20 mL)

- The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product

- The crude product is purified by recrystallization from methanol to afford pure this compound (1.7 g, 84% yield)

Alternative Synthetic Approaches

One-Pot Coupling Approach

A more direct approach involves a one-pot reaction:

- Methyl 4-carbamoylbenzoate (1.0 g, 5.58 mmol) and 4-(furan-3-yl)benzylamine (0.97 g, 5.58 mmol) are combined in N,N-dimethylformamide (10 mL)

- Triethylamine (0.85 mL, 6.14 mmol) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (2.33 g, 6.14 mmol) are added

- The reaction mixture is stirred at room temperature for 24 hours

- The mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated

- The crude product is purified by column chromatography to afford this compound (1.5 g, 75% yield)

Optimization of Reaction Parameters

Temperature Control

The formation of the carbamoyl linkage is highly dependent on temperature control. Experimental findings indicate optimal temperature ranges for different synthetic approaches:

| Synthetic Route | Optimal Temperature Range | Observation |

|---|---|---|

| Isocyanate Route | 0-25°C | Higher temperatures lead to side reactions |

| Acid Chloride Route | 0°C to reflux | Initial low temperature for addition, then reflux for completion |

| N-Carbamoylimidazole Route | 25-65°C | Reflux for intermediate formation, room temperature for coupling |

The isocyanate route requires particular attention to temperature control due to the reactive nature of the isocyanate functionality. Maintaining the reaction at 0°C during the initial mixing followed by gradual warming to room temperature provides the best balance between reactivity and selectivity.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product yield:

| Solvent | Advantages | Disadvantages | Recommended For |

|---|---|---|---|

| Tetrahydrofuran | Good solubility, moderate boiling point | Water-sensitive | Isocyanate coupling, N-carbamoylimidazole route |

| N,N-dimethylformamide | Excellent solubility, high boiling point | Difficult to remove, toxic | One-pot coupling, azide conversion |

| Dichloromethane | Easy to remove, good for acid chlorides | Limited temperature range | Isocyanate synthesis, acid chloride formation |

| Pyridine | Acts as both solvent and base | Strong odor, toxic | Acid chloride coupling |

| 1,4-Dioxane/Water | Good for cross-coupling reactions | Requires degassing | Suzuki coupling |

For the crucial carbamoyl formation step, anhydrous tetrahydrofuran generally provides the best results, offering a good balance of solubility and ease of removal.

Catalysts and Reagents

For the Suzuki coupling to form the 4-(furan-3-yl)benzyl component, catalyst selection is critical:

| Catalyst | Advantages | Disadvantages | Optimal Conditions |

|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | High activity, well-established | Air-sensitive, expensive | 5 mol%, 85°C, 1,4-dioxane/water |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Improved stability, good for heterocycles | Higher cost | 3 mol%, 90°C, toluene/ethanol/water |

| Palladium(II) acetate with phosphine ligands | Lower cost, versatile | Requires additional ligands | 3-5 mol%, 80°C, various solvents |

The selection of appropriate reducing agents for various transformations is also important:

Purification and Analysis

Purification Techniques

The purification of this compound requires careful selection of methods based on the synthetic route:

Column Chromatography

For effective separation by column chromatography, the following solvent systems have been optimized:

- Hexane:Ethyl acetate (7:3 to 6:4) - General purification after most synthetic routes

- Dichloromethane:Ethyl acetate (9:1 to 8:2) - Effective for separating products from the isocyanate route

- Dichloromethane:Methanol (98:2) - Used for final polishing purification

The compound typically appears as a distinct band with an Rf value of approximately 0.3-0.4 in hexane:ethyl acetate (7:3).

Recrystallization

Recrystallization provides highly pure product and is particularly effective after the acid chloride route:

- Methanol - Primary recrystallization solvent, yielding white crystalline product

- Ethanol - Alternative solvent for recrystallization

- Ethyl acetate/hexane - Mixed solvent system for difficult cases

The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, filtering while hot, and allowing slow cooling to room temperature followed by further cooling in a refrigerator.

High-Performance Liquid Chromatography

For analytical-grade purity or difficult separations, preparative High-Performance Liquid Chromatography can be employed:

- Column: C18 reversed-phase

- Mobile phase: Gradient of acetonitrile/water (30:70 to 90:10)

- Flow rate: 15-20 mL/minute

- Detection: UV at 254 nm and 280 nm

Structural Characterization

The structural confirmation of this compound employs multiple analytical techniques:

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (400 MHz, DMSO-d₆):

- δ 8.71 (t, 1H, NH)

- δ 7.92-7.95 (d, 2H, aromatic)

- δ 7.82-7.85 (d, 2H, aromatic)

- δ 7.71 (t, 1H, furan)

- δ 7.55-7.58 (d, 2H, aromatic)

- δ 7.45-7.48 (d, 2H, aromatic)

- δ 7.32 (s, 1H, furan)

- δ 6.78 (d, 1H, furan)

- δ 4.42 (d, 2H, CH₂)

- δ 3.87 (s, 3H, OCH₃)

¹³C Nuclear Magnetic Resonance (100 MHz, DMSO-d₆):

- δ 166.2 (C=O, ester)

- δ 165.8 (C=O, amide)

- δ 144.2, 143.5, 139.8, 138.7, 133.3, 129.8, 128.9, 128.2, 127.5, 126.8, 125.6, 109.2 (aromatic and furan carbons)

- δ 52.4 (OCH₃)

- δ 43.1 (CH₂)

Mass Spectrometry

ESI-MS (positive mode):

- m/z 350.1 [M+H]⁺

- m/z 372.1 [M+Na]⁺

HRMS (ESI):

- Calculated for C₂₀H₁₈NO₄ [M+H]⁺: 350.1236

- Found: 350.1233

Infrared Spectroscopy

Characteristic IR bands (KBr, cm⁻¹):

- 3325 (N-H stretching)

- 1720 (C=O stretching, ester)

- 1650 (C=O stretching, amide)

- 1535 (N-H bending)

- 1280 (C-O stretching)

- 1110, 1080, 780 (furan ring vibrations)

Comparative Analysis of Synthetic Routes

Each synthetic approach to this compound offers distinct advantages and challenges:

| Synthetic Route | Overall Yield | Number of Steps | Technical Difficulty | Scale-up Potential | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Isocyanate Route | 65-75% | 5 | Moderate-High | Good | High yield, clean reaction | Requires handling of sensitive isocyanates |

| Acid Chloride Route | 60-70% | 5 | Moderate | Excellent | Well-established methodology, robust | Requires moisture-free conditions |

| N-Carbamoylimidazole Route | 55-65% | 5 | Moderate | Good | Milder conditions, moisture tolerant | Slightly lower yields |

| One-Pot Coupling | 45-55% | 4 | Low-Moderate | Limited | Fewer steps, convenient | Lower yields, more challenging purification |

The isocyanate route generally provides the highest overall yields and cleanest products but requires careful handling of reactive isocyanates. The acid chloride route offers excellent reliability and scalability, making it suitable for larger-scale synthesis. The N-carbamoylimidazole route provides a good balance of mild conditions and acceptable yields, while the one-pot approach offers convenience at the expense of yield.

Troubleshooting and Technical Considerations

Common Challenges in Isocyanate Route

Isocyanate Decomposition:

Incomplete Conversion:

Suzuki Coupling Optimization

Catalyst Deactivation:

Boronic Acid Degradation:

Purification Complications

Co-elution During Chromatography:

Crystallization Difficulties:

- Issue: Poor crystallization or oily product

- Solution: Seed crystallization; use mixed solvent systems; triturate with appropriate solvents

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form different oxygenated derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halides and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It is utilized in material science for the creation of novel polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The furan ring and benzyl group allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several derivatives synthesized for HDAC inhibition and related applications. Below is a detailed analysis of key analogs and their differentiating features:

Compound 23 : Benzyl 4-chloro-3-[4-(2-methoxy-2-oxoethoxy)benzamido]benzoate

- Substituents : Chloro group at position 4, methoxyethoxy side chain.

- The methoxyethoxy chain may improve solubility but could introduce steric hindrance .

- Synthesis: Prepared via coupling of 4-(2-methoxy-2-oxoethoxy)benzoic acid and benzyl 3-amino-4-chlorobenzoate using Method IIIC .

Compound 25 : Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate

- Substituents : Benzyloxycarbamoyl group, chloro atom.

- Key Differences : The benzyloxycarbamoyl moiety introduces a bulkier substituent, likely reducing membrane permeability compared to the target compound. The chloro atom at position 2 may alter binding specificity for HDAC isoforms .

- Synthesis : Generated via deprotection of Compound 23 (Method VII) followed by reaction with O-benzylhydroxylamine (Method IIIA) .

Patent-Derived Analog (EP 4 374 877 A2) : Trifluoromethylpyrimidine-containing carbamoyl benzoate

- Substituents : Trifluoromethyl and pyrimidine groups.

- Key Differences : Fluorinated substituents enhance lipophilicity and metabolic resistance, while the pyrimidine ring may facilitate π-π stacking in enzyme active sites. This contrasts with the furan group’s electron-donating effects .

Data Table: Comparative Analysis

| Property | Target Compound | Compound 23 | Compound 25 | Patent Analog |

|---|---|---|---|---|

| Core Structure | Benzoate ester | Benzoate ester | Acetate ester | Spirocyclic carbamoyl benzoate |

| Key Substituents | 4-(Furan-3-yl)benzyl | 4-Chloro, methoxyethoxy | Benzyloxycarbamoyl, chloro | Trifluoromethyl, pyrimidine |

| Molecular Weight (Da) | ~355.3 (calculated) | ~433.8 | ~484.9 | ~650–700 (estimated) |

| HDAC8 Inhibition | Not reported (inferred active) | Intermediate in HDAC synthesis | Precursor to active ligand | Explicitly designed for HDAC8 |

| Solubility | Moderate (ester enhances lipophilicity) | Low (chloro reduces polarity) | Very low (bulky substituents) | High (fluorine improves solubility) |

| Synthetic Complexity | Moderate | High (multiple steps) | High (deprotection required) | Very high (spirocyclic core) |

Key Findings from Comparative Studies

Substituent Effects on Activity :

- The furan-3-yl group in the target compound balances electron-rich aromaticity and moderate steric bulk, favoring HDAC binding without excessive hydrophobicity .

- Chloro substituents (as in Compound 23) improve electrophilicity but may increase off-target interactions .

- Trifluoromethyl groups (Patent Analog) enhance both potency and metabolic stability but raise synthetic costs .

Solubility and Permeability :

- Methyl esters (target compound) offer better cell permeability than bulkier analogs like Compound 25, which require deprotection for activation .

- Fluorinated derivatives (Patent Analog) achieve superior aqueous solubility due to polar fluorine atoms .

Synthetic Accessibility :

- The target compound’s synthesis is less labor-intensive compared to analogs requiring benzyl deprotection (Compound 25) or spirocyclic formation (Patent Analog) .

Biological Activity

Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate is a synthetic compound with a complex structure that includes a furan ring, a benzyl group, and a benzoate moiety. Its unique structural features suggest potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented with the following chemical formula:

- Molecular Formula : C20H17NO4

- IUPAC Name : Methyl 4-[[4-(furan-3-yl)phenyl]methylcarbamoyl]benzoate

The presence of the furan ring is significant as it often contributes to the biological activity of compounds through its ability to participate in various chemical reactions.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The furan and benzyl groups facilitate binding to these targets, potentially inhibiting their activity or altering their function. This modulation can affect various biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Benzamide derivatives of PABA | 5.85 | MCF-7 |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 3.0 | A549 |

| Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid | 0.63 - 1.32 | MCF-7, HCT116 |

These findings suggest that modifications in the structure can enhance the anticancer activity of similar compounds.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, its structural analogs have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative disorders:

| Compound Name | IC50 (µM) | Enzyme |

|---|---|---|

| Mono-substituted benzohydrazide | 0.59 | AChE |

| Di-substituted benzohydrazide | 0.15 | BChE |

The binding affinity and inhibitory potential indicate that this compound may exhibit similar properties.

Case Studies

- Study on Anticancer Properties : A study evaluated several compounds with structural similarities to this compound against human cancer cell lines (MCF-7, A549). The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents.

- Enzyme Kinetics Study : Another research focused on the enzyme inhibition capabilities of various carboxamide-based derivatives, including those resembling this compound. The findings indicated non-competitive inhibition against AChE and BChE, suggesting a mechanism that could be leveraged for therapeutic development in neurodegenerative diseases.

Q & A

Q. What established synthetic routes are available for Methyl 4-((4-(furan-3-yl)benzyl)carbamoyl)benzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Coupling Reactions : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-(furan-3-yl)benzylamine and methyl 4-(chlorocarbonyl)benzoate under inert atmospheres.

- Solvent Optimization : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency.

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization focuses on stoichiometric ratios (1:1.2 amine:acyl chloride) and catalyst loading (5–10 mol%) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion verification.

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX programs) resolves 3D structure and hydrogen bonding networks .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- Exposure Mitigation : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air. Avoid release into the environment .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against HDAC isoforms?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC1/2 inhibition. Incubate the compound (1–100 µM) with recombinant HDAC isoforms and quantify fluorescence (Ex/Em = 360/460 nm).

- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (24–72 hours) and assess viability via MTT assays. Compare IC values to known inhibitors (e.g., SAHA).

- Control Experiments : Include DMSO vehicle controls and validate results with western blotting for acetylated histone H3 .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Variable Standardization : Use identical cell lines, passage numbers, and serum concentrations.

- Orthogonal Assays : Cross-validate cytotoxicity results with apoptosis markers (Annexin V/PI staining) and caspase-3 activation.

- Purity Verification : Re-characterize the compound via HPLC and NMR if discrepancies arise.

- Dose-Response Repetition : Test multiple concentrations (n ≥ 3 replicates) to ensure reproducibility .

Q. What computational approaches predict the binding affinity and interaction mechanisms of this compound with HDAC isoforms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into HDAC2 active sites (PDB: 4LXZ). Prioritize poses with hydrogen bonds to Zn-coordinating residues.

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability and calculate free energy (MM-PBSA).

- Pharmacophore Mapping : Align the compound’s carbamoyl and furan groups with known HDAC pharmacophores to identify critical interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.